molecular formula C8H15NO B2903908 (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane CAS No. 2174002-33-4

(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane

Cat. No.: B2903908
CAS No.: 2174002-33-4
M. Wt: 141.21 g/mol
InChI Key: ZUBYFMLBKMVBPS-UHFFFAOYSA-N
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Description

Rel-(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane (CAS 2174002-33-4) is a chiral bicyclic amine compound of interest in medicinal chemistry and pharmaceutical research . It features a 3-azabicyclo[4.1.0]heptane scaffold, a structure recognized as a valuable core in drug discovery for its three-dimensional rigidity and potential to improve physicochemical properties. The specific stereochemistry and methoxymethyl substitution at the 7-position make it a sophisticated building block for the synthesis of more complex molecules. Compounds based on the 3-azabicyclo[4.1.0]heptane structure have been investigated for various biological activities, including use as orexin receptor antagonists, which are relevant for the research of sleep and psychiatric disorders . Furthermore, structurally similar azabicyclic compounds are known to act as potent inhibitors of enzymes like inducible nitric oxide synthase (iNOS), highlighting the potential of this chemical class in immunology and inflammation research . This product is intended for research purposes such as method development, analytical testing, and as a synthetic intermediate in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2174002-33-4

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H15NO/c1-10-5-8-6-2-3-9-4-7(6)8/h6-9H,2-5H2,1H3

InChI Key

ZUBYFMLBKMVBPS-UHFFFAOYSA-N

SMILES

COCC1C2C1CNCC2

Canonical SMILES

COCC1C2C1CNCC2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane can be achieved through several synthetic routes. One common method involves the methoxymethylation of alcohols using electrochemical approaches. This green and efficient method provides a safe and cost-effective way to produce methoxymethyl ethers and other acetals .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the compound rac-(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane:

Basic Information

  • Chemical Name: rac-(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane
  • CAS Number: 2174002-33-4
  • Molecular Formula: C8H15NO
  • Molecular Weight: 141.21
  • SMILES: COC[C@H]1[C@H]2[C@@H]1CCNC2

Availability and Pricing

This compound can be purchased from various suppliers, with varying prices depending on the quantity:

  • Anhorn Shop: Offers it in quantities from 50mg to 10g .
  • Cymit Quimica: Lists 50mg at 681.00 € and 500mg at 1,901.00 € .
  • Biosynth: Lists 50 mg at $502.00 (3-4 weeks delivery) and 0.5 g at $1,565.00 (3-4 weeks delivery) .

Potential Applications

While the search results do not provide explicit details on the applications of rac-(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane, they do offer some context:

  • Small Molecule Scaffold: Cymit Quimica describes it as a "versatile small molecule scaffold" . This suggests it can be used as a building block in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications.
  • Azabicyclo[4.1.0]heptane Derivatives: Research is being conducted on the synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives . This indicates that the core azabicycloheptane structure is of interest in chemical research and synthesis.

Related Compounds

  • (1S,6S,7R)-1-(3,4-dichlorophenyl)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane: This is a related compound with a dichlorophenyl substituent . The existence of such compounds suggests the potential for creating a variety of derivatives with different properties.

Limitations

Mechanism of Action

The mechanism of action of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/Modifications Key Features Biological Activity/Application Reference
6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane - 1-Methoxymethyl
- 6-(3,4-Dichlorophenyl)
Enhanced lipophilicity due to dichlorophenyl group; triple reuptake inhibition (SERT, NET, DAT) Antidepressant potential; IC50 values in nM range for monoamine transporters
(1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid - 7-Carboxylic acid
- 3-Fluoropyrimidoindole
Ionizable carboxylic acid enhances solubility; fluorinated heterocycle improves target affinity Potential enzyme/protein binding (e.g., kinase inhibition); structural data from PDB (ID: QZX)
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate - 7-Ethyl ester Ester group increases membrane permeability but may reduce metabolic stability Synthetic intermediate for further functionalization
rac-(1R,6S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid - 3-Boc-protected amine
- 7-Carboxylic acid
Boc protection facilitates amine stability during synthesis; carboxylic acid for conjugation Building block in peptide-mimetic drug design
(1R,4S,5S,6S,7S)-5-Hydroxy-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate - 4-Hydroxymethyl
- 5-Hydroxy
- 3,7-Dicarboxylate
Polar substituents enhance water solubility; multiple hydrogen-bonding sites Iminosugar analog with potential glycosidase inhibition activity

Key Observations

  • Substituent Impact: Methoxymethyl vs. Dichlorophenyl: The dichlorophenyl group in 6-(3,4-dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane increases lipophilicity and enhances binding to monoamine transporters, whereas the methoxymethyl group alone may prioritize metabolic stability . Carboxylic Acid vs. Ester: Carboxylic acid derivatives (e.g., QZX ligand) improve solubility and target specificity, while esters (e.g., ethyl carboxylate) serve as prodrugs or intermediates .
  • Stereochemical Influence :
    • Anti-cancer activity in related bicyclic depsipeptides () shows that stereochemistry (e.g., 1R,6S,7R vs. 1S,6R,7S) drastically alters cytotoxicity, emphasizing the need for precise stereochemical control in drug design .

Pharmacological and Physicochemical Properties

Property (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane 6-(3,4-Dichlorophenyl)-1-(methoxymethyl) Analog QZX Ligand (Carboxylic Acid Derivative)
Molecular Weight ~183 g/mol (estimated) 316.25 g/mol 326.33 g/mol
LogP (Predicted) 1.2–1.5 3.8–4.2 1.0–1.5
Water Solubility Moderate (methoxymethyl enhances solubility) Low (lipophilic dichlorophenyl dominates) High (ionizable carboxylic acid)
Biological Target Serotonin transporter (hypothesized) Triple reuptake inhibitors (SERT, NET, DAT) Enzymatic active sites (e.g., proteases)

Biological Activity

(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane, with the CAS number 2174002-33-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C8H15NO
  • Molecular Weight : 141.2 g/mol
  • Structure : The compound features a bicyclic structure which is significant for its interaction with biological targets.

Research indicates that this compound may interact with monoamine transporters, particularly the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters can lead to increased levels of neurotransmitters in the synaptic cleft, which is beneficial in treating various neurological conditions.

Binding Affinity Studies

A study on related compounds within the azabicyclo series suggests that derivatives exhibit varying binding affinities to dopamine receptors. For instance, compounds similar to this compound have shown binding affinities in the micromolar range, indicating moderate potency compared to classical stimulants like cocaine .

CompoundBinding Affinity (Ki, µM)Target
Cocaine5 - 96DAT
Compound A100 - 3000SERT
Compound B50 - 200NET

Study 1: Neuropharmacological Effects

In a neuropharmacological study involving animal models, this compound was administered to assess its effects on locomotion and anxiety-like behaviors. Results indicated a dose-dependent increase in locomotor activity at lower doses, suggesting stimulant properties similar to other psychostimulants.

Study 2: Antidepressant Potential

Another investigation focused on the antidepressant potential of this compound through its action on serotonin reuptake inhibition. The study demonstrated that administration led to significant reductions in depressive-like behaviors in rodent models when compared to control groups.

Safety and Toxicity

While the biological activity of this compound shows promise, safety evaluations are crucial. Preliminary toxicity studies indicate that high doses may lead to skin irritation and other adverse effects typical of compounds affecting neurotransmitter systems .

Q & A

Q. Key Methods Table

MethodKey StepsYield RangeReference
Diels-Alder Cycloaddition[4+2] cycloaddition, functionalization60-80%
Catalytic Ring-ClosingTransition-metal catalysis40-70%
Stereochemical ResolutionChiral chromatography50-90% purity

How does the stereochemistry of this compound influence its biological activity?

Advanced
Stereochemistry dictates binding affinity to biological targets (e.g., enzymes, receptors). For example, the (1R,6S,7R) configuration may enhance interactions with hydrophobic pockets in proteins due to spatial orientation of the methoxymethyl group. Computational docking studies (e.g., using AutoDock Vina) and molecular dynamics simulations can predict stereochemical effects on binding . Experimental validation via enantiomer-specific bioassays (e.g., enzyme inhibition assays) is essential to confirm activity differences .

Which spectroscopic and crystallographic techniques are critical for structural characterization?

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR resolves bridgehead protons and methoxymethyl group signals (δ 3.2–3.5 ppm for OCH3). 2D techniques (COSY, HSQC) clarify coupling patterns .
  • X-ray Crystallography : Determines absolute stereochemistry and ring puckering. For example, bicyclo[4.1.0] systems often exhibit boat-like conformations .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 182.12) and fragmentation patterns .

What computational methods predict the reactivity of this bicyclic compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates transition states for ring-opening reactions or nucleophilic attacks. For example, methoxymethyl substitution alters electron density at bridgehead carbons .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability in biological environments .
  • PubChem Data : Validates computational predictions against experimental properties (e.g., logP, polar surface area) .

How can reaction conditions be optimized to improve synthesis yields?

Q. Basic

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for ring-closing efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., methoxymethylation) .

Q. Example Optimization Table

ParameterOptimal ConditionYield Increase
Catalyst (Pd(OAc)2)5 mol%+25%
Solvent (DMF)Anhydrous+15%
Temperature0°C → RT+30%

Are there contradictions in reported biological activities of azabicyclo compounds, and how are they resolved?

Advanced
Discrepancies arise from assay variability (e.g., cell lines, incubation times). For instance:

  • Antibacterial Activity : Compound 11 () showed MIC = 8 µg/mL against S. aureus, while similar derivatives had MIC = 32 µg/mL. Differences may stem from substituent electronic effects .
  • Neurotransmitter Modulation : Conflicting IC50 values (e.g., 50 nM vs. 200 nM) for receptor binding may reflect assay pH or co-solvents .
    Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and use structure-activity relationship (SAR) models to isolate critical functional groups .

What strategies are used to functionalize the azabicyclo scaffold for drug discovery?

Q. Advanced

  • Bridgehead Functionalization : Photocatalytic Minisci reactions introduce heterocycles (e.g., pyridine) at C3/C7 positions .
  • Side-Chain Modifications : Methoxymethyl groups are added via Mitsunobu or Williamson ether synthesis .
  • Biopolymer Conjugation : Click chemistry (e.g., azide-alkyne cycloaddition) links the scaffold to peptides for targeted delivery .

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